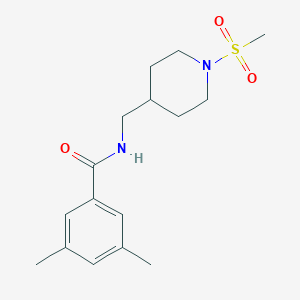

3,5-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds closely related to 3,5-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide often involves multiple steps, including the coupling of benzenesulfonyl chloride with piperidine under dynamic pH control in aqueous media, followed by substitution reactions at various positions of the molecule. These reactions typically employ reagents such as sodium hydride (NaH) and dimethyl formamide (DMF) for the substitution processes (Khalid et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds is characterized using spectral methods, including NMR and IR spectroscopy. For instance, compounds like 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which share structural similarities with the target compound, have been spectrally characterized to determine their structure (Sugimoto et al., 1990).

Chemical Reactions and Properties

Related compounds exhibit various chemical reactions and properties, including antimicrobial activities against both bacterial and fungal pathogens. The nature of substitutions on the benzhydryl ring and sulfonamide ring significantly influences the antibacterial activity of these compounds (Vinaya et al., 2009).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structure, of compounds similar to this compound, have been explored to understand their behavior in various environments. These studies help in the development of compounds with desired pharmacological profiles (Sonda et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds, stability under different conditions, and interactions with biological targets, are crucial for understanding the potential applications of these compounds. Studies have shown that some of these compounds exhibit potent anti-acetylcholinesterase activity, which is significant for therapeutic applications in conditions like Alzheimer's disease (Sugimoto et al., 1990).

Scientific Research Applications

Metabolic Pathway Elucidation

One study explored the metabolic pathways of a novel antidepressant, highlighting the enzymatic oxidation processes it undergoes in human liver microsomes. This research provides insights into the drug's biotransformation and potential interactions with other pharmaceuticals, underscoring the importance of understanding metabolic pathways in drug development (Hvenegaard et al., 2012).

Structure-Activity Relationships (SAR)

Another study delved into the hypoglycemic properties of benzoic acid derivatives, including structural analogs to 3,5-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide. This research aids in understanding how structural variations can influence biological activity, contributing to the design of more effective therapeutic agents (Grell et al., 1998).

Development of Serotonin Agonists

Research on benzamide derivatives has shed light on their potential as serotonin 4 receptor agonists, suggesting applications in gastrointestinal motility disorders. This work demonstrates the therapeutic potential of such compounds in enhancing oral bioavailability and pharmacological profiles for treating gastrointestinal conditions (Sonda et al., 2003).

Analytical Method Development

The development of analytical methods for related substances, such as imatinib mesylate and its analogs, highlights the importance of precise quantification and quality control in pharmaceutical formulations. This ensures drug safety and efficacy, addressing a critical aspect of pharmaceutical sciences (Ye et al., 2012).

Exploration of Bioactive Compounds

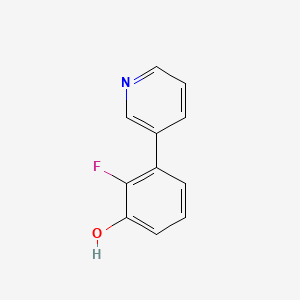

A study on O-substituted derivatives of a related compound showcased their bioactivity against enzymes like lipoxygenase and cholinesterases. This research contributes to the discovery of new bioactive molecules with potential therapeutic applications, particularly in the treatment of conditions associated with enzyme dysfunction (Khalid et al., 2013).

Mechanism of Action

Target of Action

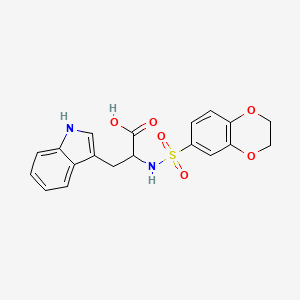

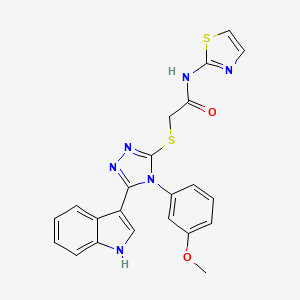

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of changes depending on the specific derivative and target . The interaction often involves the formation of bonds with the target receptors, which can lead to changes in the receptor’s function and subsequently the cell’s behavior .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The affected pathways and their downstream effects would depend on the specific targets of the compound and the nature of the interaction.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and the nature of the interaction. Indole derivatives are known to have diverse biological activities, suggesting that they can have a variety of molecular and cellular effects .

properties

IUPAC Name |

3,5-dimethyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S/c1-12-8-13(2)10-15(9-12)16(19)17-11-14-4-6-18(7-5-14)22(3,20)21/h8-10,14H,4-7,11H2,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYQKGYGNFQBIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2497678.png)

![1-{[1-(2H-1,3-benzodioxol-5-yl)ethylidene]amino}-3-(oxolan-2-ylmethyl)thiourea](/img/structure/B2497680.png)

![Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2497681.png)

![2-[1-(4-Morpholin-4-ylbenzoyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2497683.png)

![2-((2-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-oxoethyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2497688.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2497691.png)

![N-((1-cyclopentylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2497694.png)

![2,5-bis(2,2,2-trifluoroethoxy)-N'-[3-(trifluoromethyl)benzoyl]benzenecarbohydrazide](/img/structure/B2497695.png)

![N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2497700.png)